molecular formula C10H13N3O B11781895 4-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile

4-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile

Cat. No.: B11781895
M. Wt: 191.23 g/mol
InChI Key: NKXPAHINIMQGTC-UHFFFAOYSA-N
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Description

4-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile is a chemical compound with the molecular formula C10H12N4O It is characterized by the presence of a pyrazole ring substituted with a formyl group and a hexanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Substitution with Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyrazole is treated with a formylating agent such as DMF and POCl3.

    Attachment of Hexanenitrile Chain: The hexanenitrile chain can be attached through a nucleophilic substitution reaction, where the pyrazole derivative is reacted with a suitable alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups

Major Products

    Oxidation: 4-(4-Carboxy-1H-pyrazol-1-yl)hexanenitrile

    Reduction: 4-(4-Formyl-1H-pyrazol-1-yl)hexanamine

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

4-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The formyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrazol-1-yl)benzonitrile: Similar structure with a benzonitrile group instead of a hexanenitrile chain.

    4-(1H-Imidazol-1-yl)phenol: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

4-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile is unique due to the combination of its formyl-substituted pyrazole ring and hexanenitrile chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

4-(4-formylpyrazol-1-yl)hexanenitrile

InChI

InChI=1S/C10H13N3O/c1-2-10(4-3-5-11)13-7-9(8-14)6-12-13/h6-8,10H,2-4H2,1H3

InChI Key

NKXPAHINIMQGTC-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC#N)N1C=C(C=N1)C=O

Origin of Product

United States

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